1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is an organic compound belonging to the class of imidazole derivatives. This compound features a unique structure with a thione group attached to the imidazole ring, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione are currently unknown. This compound is structurally similar to other molecules that interact with various receptors and enzymes . .
Mode of Action
It’s possible that this compound could interact with its targets in a similar manner to structurally related compounds, potentially involving mechanisms such as competitive inhibition, allosteric modulation, or direct interaction with the active site of an enzyme or receptor .
Biochemical Pathways
Based on its structural similarity to other compounds, it may potentially influence pathways related to the metabolism of xenobiotics, signal transduction, or cellular response to stress .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Given its structural features, it’s plausible that this compound could be absorbed via passive diffusion, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Based on its structural similarity to other compounds, it may potentially exert effects such as modulation of enzyme activity, alteration of cellular signaling pathways, or induction of cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-thiohydantoin: Similar structure but with a different ring system.
2-mercaptoimidazole: Contains a mercapto group instead of a thione group.
Benzimidazole derivatives: Similar imidazole ring but with different substituents.
Uniqueness
1-(2-methylphenyl)-4-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both a thione group and specific aromatic substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-7-5-6-10-15(12)18-11-14(17-16(18)19)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUIQLIGGKIRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(NC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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